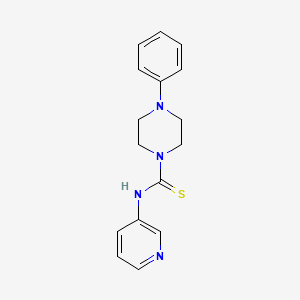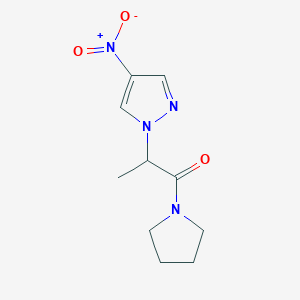![molecular formula C12H8ClN3O4 B14946187 6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B14946187.png)
6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a chlorophenyl group, an ethenyl linkage, and a nitro group attached to a pyrimidinedione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE typically involves the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Ethenyl Linkage: The ethenyl linkage can be formed through a Heck reaction, where a halogenated pyrimidinedione reacts with a vinyl compound in the presence of a palladium catalyst.
Incorporation of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki coupling reaction, where a halogenated pyrimidinedione reacts with a chlorophenyl boronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl linkage, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Epoxides or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.
相似化合物的比较
Similar Compounds
6-[(E)-2-(3-BROMOPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE: Similar structure with a bromophenyl group instead of a chlorophenyl group.
6-[(E)-2-(3-METHOXYPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE: Similar structure with a methoxyphenyl group instead of a chlorophenyl group.
Uniqueness
6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C12H8ClN3O4 |
|---|---|
分子量 |
293.66 g/mol |
IUPAC 名称 |
6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8ClN3O4/c13-8-3-1-2-7(6-8)4-5-9-10(16(19)20)11(17)15-12(18)14-9/h1-6H,(H2,14,15,17,18)/b5-4+ |
InChI 键 |
NJFTZSDGBXWXJT-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B14946114.png)
![dimethyl 2-[1-(3-cyclohexylpropanoyl)-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14946133.png)
![1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine](/img/structure/B14946141.png)

![ethyl 1-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]piperidine-3-carboxylate](/img/structure/B14946147.png)
![N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide](/img/structure/B14946164.png)
![Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate](/img/structure/B14946176.png)
![9-Bromo-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946180.png)
![(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14946181.png)
![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14946189.png)
![ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B14946193.png)

![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)
![Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B14946210.png)
